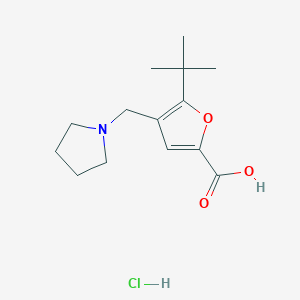
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a biochemical compound used for proteomics research . It has a molecular weight of 287.78 .
Molecular Structure Analysis
The molecular formula of this compound is C14H22ClNO3 . The average mass is 287.782 Da and the mono-isotopic mass is 287.128815 Da .Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Applications
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a compound that has not been directly studied in the available scientific literature. However, research on similar furan derivatives and pyrrolidinyl compounds suggests their potential applications in chemical synthesis and as intermediates for various chemical transformations. For instance, furan derivatives obtained from biomass resources, such as 5-(chloromethyl)furan-2-carbonyl chloride, have been explored for the production of furoate ester biofuels and polymers, demonstrating the utility of furan-based compounds in sustainable chemical processes (Dutta, Wu, & Mascal, 2015). Similarly, studies on the synthesis of substituted pyrrolidines, such as (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlight the role of pyrrolidinyl compounds in the development of combinatorial chemistry methods for drug discovery (Malavašič et al., 2007).
Material Science and Polymer Chemistry
Research on coordination polymers containing isophthalic acid derivatives, including those with tert-butyl groups, demonstrates the impact of substituents on the assembly and properties of coordination polymers. This research provides insights into the design of materials with specific structural and functional properties, potentially applicable to the development of novel materials from furan and pyrrolidinyl derivatives (Zhou et al., 2009).
Advanced Organic Synthesis Techniques
Innovations in organic synthesis, such as the use of enzyme-catalyzed oxidation for converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), highlight the potential of furan derivatives in sustainable chemical synthesis. Such enzymatic methods offer efficient pathways for producing valuable chemicals from renewable resources, which could be relevant for synthesizing derivatives of 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (Dijkman, Groothuis, & Fraaije, 2014).
Potential Biomedical Applications
While direct studies on 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in biomedical contexts were not found, the exploration of related compounds in drug synthesis and biological studies suggests a potential for this compound in similar applications. Research on pyrrolidinyl and furan-containing compounds in drug development processes, such as their roles in the synthesis of enzyme inhibitors or receptor agonists, underscores the importance of these chemical scaffolds in medicinal chemistry (Chung et al., 2005).
Mecanismo De Acción
While the specific mechanism of action for this compound is not available, it’s worth noting that compounds with a pyrrolidine ring are used widely in drug discovery. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
Pyrrolidine derivatives, such as this compound, are of great interest in drug discovery. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the reasons for this interest . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
5-tert-butyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)12-10(8-11(18-12)13(16)17)9-15-6-4-5-7-15;/h8H,4-7,9H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLZKXQKTZBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

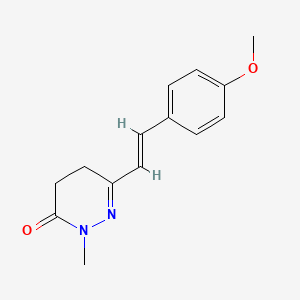
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)
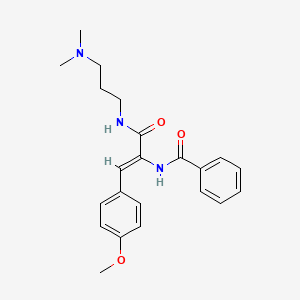
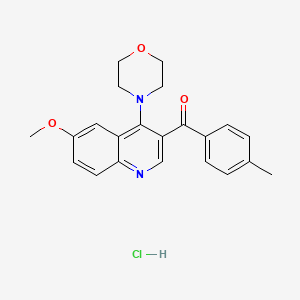
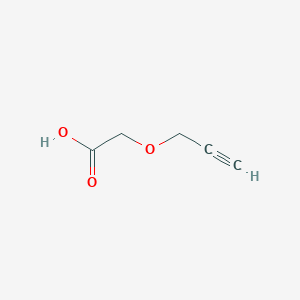
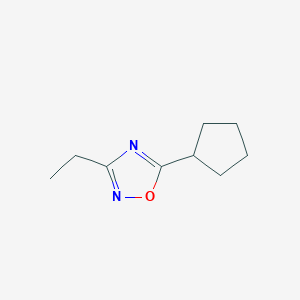
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2644746.png)

![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)
![(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone](/img/structure/B2644752.png)

![2-Chloro-N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2644754.png)
![1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644756.png)